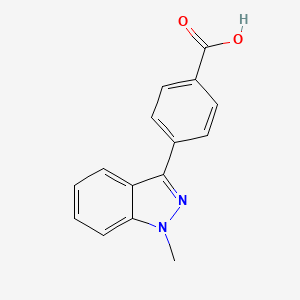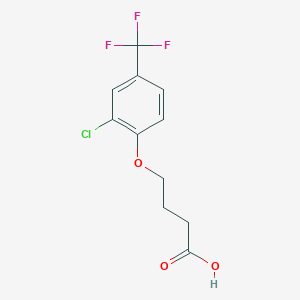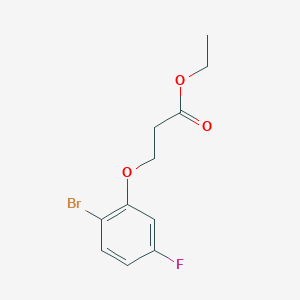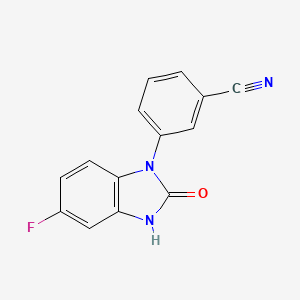
4-(1-methyl-1H-indazol-3-yl)benzoic acid
Descripción general
Descripción
4-(1-methyl-1H-indazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties : Some derivatives of 4-(1-methyl-1H-indazol-3-yl)benzoic acid show potential in cancer treatment. For instance, compounds like 3-(1-Benzyl-1H-indazol-3-yl)-N-hydroxybenzamide and similar derivatives have been found effective in differentiating and potentiating the induction of differentiation by all-trans retinoic acid (ATRA) in cancer cells, showing selective antiproliferatory activities for specific cancer cells (郭瓊文, 2006).
Antioxidant Activity : Some tetrahydroindazole derivatives, synthesized from 2-acetylcyclohexanone and different hydrazines, have shown in vitro antioxidant activity. This includes compounds like 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole demonstrating moderate DPPH decoloring activity (Polo et al., 2016).
Antispermatogenic Agents : Derivatives such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have been found to exhibit potent antispermatogenic activity, impacting testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
Antifungal Activity : Certain triazolylindole derivatives, such as 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid, exhibit antifungal properties, potentially useful in developing antifungal medications (Singh & Vedi, 2014).
Antiplatelet Activity : The compound ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have shown potential as non-peptide protease-activated receptor 4 (PAR4) antagonists, with applications in developing novel antiplatelet drug candidates (Chen et al., 2008).
Synthesis of Imatinib : 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, a medication used in cancer treatment, can be synthesized efficiently (Koroleva et al., 2012).
Propiedades
IUPAC Name |
4-(1-methylindazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-5-3-2-4-12(13)14(16-17)10-6-8-11(9-7-10)15(18)19/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQEJJHPWQHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate](/img/structure/B7902630.png)


![Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902647.png)
![Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902653.png)



![methyl 2-(1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B7902695.png)
![4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B7902700.png)

![2-Bromopyrazolo[1,5-a]pyridine](/img/structure/B7902720.png)
![5-Bromopyrazolo[1,5-A]pyridin-2-amine](/img/structure/B7902723.png)
